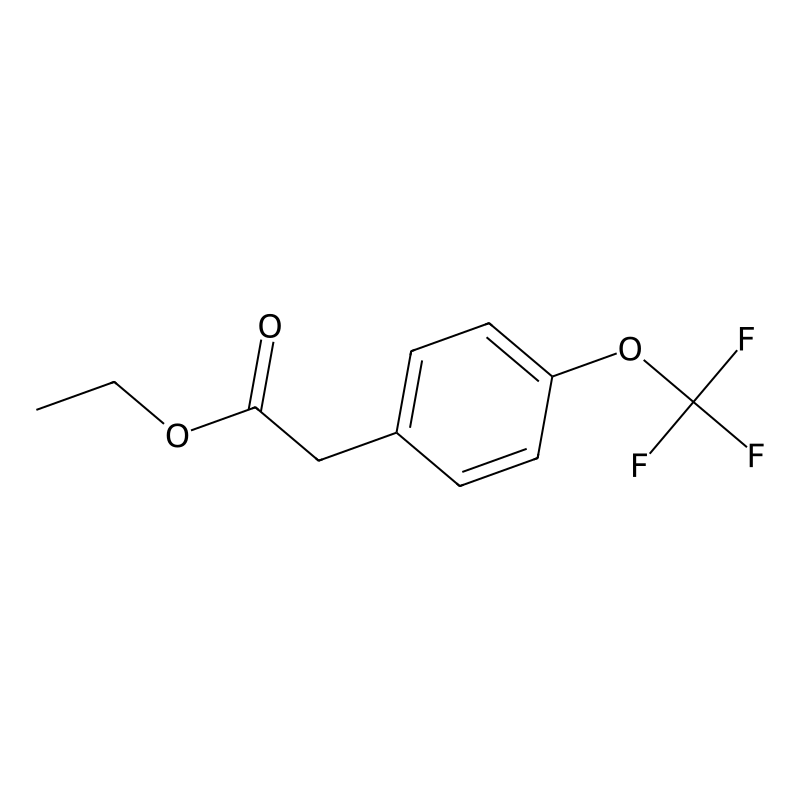

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Agrochemicals and Pharmaceuticals

Field: Agrochemical and Pharmaceutical Industries

Application: Trifluoromethylpyridine (TFMP) derivatives, which include Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries.

Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is a chemical compound with the molecular formula and a molecular weight of 250.20 g/mol. It is known for its distinctive structure, which includes an ethyl ester group and a trifluoromethoxy substituent on a phenyl ring. This compound is characterized by its clear, colorless appearance and has been assigned the CAS number 1206550-93-7. The InChI Key for this compound is BRGSHFKABBJCGX-UHFFFAOYSA-N, and it is recognized in various chemical databases, including PubChem (CID 1206550-93-7) .

There is no current information available on the specific mechanism of action of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate.

As with any unknown compound, it is advisable to handle Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate with caution. Specific safety data sheets (SDS) are not readily available, but general safety practices for organic compounds should be followed, including:

- Wearing gloves, safety glasses, and protective clothing when handling.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to local regulations.

- Ester Hydrolysis: This reaction occurs in the presence of water and an acid or base, leading to the formation of the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the trifluoromethoxy group.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization at different positions on the ring.

These reactions highlight the compound's versatility in organic synthesis and its potential utility as an intermediate in the production of more complex molecules .

The synthesis of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate can be achieved through several methods:

- Direct Esterification: This method involves reacting 4-(trifluoromethoxy)phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid.

- Nucleophilic Substitution: Starting from a suitable halide derivative of 4-(trifluoromethoxy)phenol, nucleophilic substitution with ethyl acetate can yield the desired product.

- Rearrangement Reactions: Utilizing rearrangement chemistry involving starting materials that contain both trifluoromethoxy and acetate functionalities can also lead to this compound.

These synthetic routes emphasize the compound's accessibility for research and industrial applications .

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate has potential applications in various fields:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds.

- Agricultural Chemicals: It may serve as an intermediate in developing herbicides or pesticides due to its chemical properties.

- Material Science: Its unique structure could be useful in creating specialized polymers or coatings with enhanced properties.

These applications underline the importance of trifluoromethylated compounds in modern chemical research .

Several compounds share structural similarities with ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, which can be compared based on their functional groups and biological activities:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 2-(3-(trifluoromethyl)phenyl)acetate | 62451-84-7 | 0.96 | Methyl ester instead of ethyl |

| Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate | 1261553-60-9 | 0.94 | Contains an additional methyl group |

| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | 106263-53-0 | 0.86 | Contains a keto group |

| Ethyl 2-(trifluoromethyl)benzoate | 577-62-8 | 0.84 | Lacks the phenyl substitution |

These comparisons illustrate how ethyl 2-(4-(trifluoromethoxy)phenyl)acetate stands out due to its specific trifluoromethoxy substitution, which may confer unique properties not found in other similar compounds .

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate reflects a carefully organized arrangement of functional groups that contribute to its unique chemical properties. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as ethyl 2-[4-(trifluoromethoxy)phenyl]acetate, which accurately describes the structural arrangement of its constituent elements. The molecular formula C₁₁H₁₁F₃O₃ indicates the presence of eleven carbon atoms, eleven hydrogen atoms, three fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 248.20 grams per mole.

The structural representation can be expressed through various chemical notation systems that provide comprehensive information about the compound's connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System notation for this compound is CCOC(=O)CC1=CC=C(C=C1)OC(F)(F)F, which describes the linear connectivity of atoms starting from the ethyl ester group and progressing through the aromatic ring system to the trifluoromethoxy substituent. The International Chemical Identifier string InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 provides a standardized representation that facilitates database searches and computational analysis.

The compound's architecture features a benzene ring substituted at the para position with a trifluoromethoxy group, creating a highly electronegative center that significantly influences the molecule's reactivity patterns. The acetate portion consists of an ethyl ester linkage connected to a methylene bridge, which provides flexibility in the molecular structure while maintaining the essential connectivity required for its chemical functions. The trifluoromethoxy group, represented as -OCF₃, serves as a powerful electron-withdrawing substituent that modulates the electronic distribution throughout the aromatic system, thereby affecting both the compound's physical properties and its reactivity in chemical transformations.

Synthetic Pathways and Optimization Strategies

The synthesis of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate involves sophisticated chemical transformations that require careful consideration of reaction conditions, reagent selection, and mechanistic pathways. Current synthetic approaches have been developed to maximize efficiency while maintaining high product purity and yield. The primary synthetic strategies involve nucleophilic substitution reactions and esterification techniques that take advantage of the unique reactivity patterns associated with trifluoromethoxy-substituted aromatic systems. These methodologies have been refined through extensive research to establish optimal conditions for large-scale preparation and to minimize the formation of unwanted byproducts.

Nucleophilic Substitution Reactions with 4-(Trifluoromethoxy)benzaldehyde

The nucleophilic substitution approach represents one of the most effective methods for constructing the carbon-carbon bond between the aromatic ring system and the acetate functionality. This synthetic pathway typically begins with 4-(trifluoromethoxy)benzaldehyde as the key starting material, which serves as an electrophilic center for subsequent transformations. The presence of the trifluoromethoxy group enhances the electrophilicity of the aromatic system through its strong electron-withdrawing effects, facilitating nucleophilic attack at appropriate positions.

The reaction mechanism involves the formation of a nucleophilic species that can effectively attack the carbonyl carbon of the aldehyde functionality. This process requires careful control of reaction conditions to ensure selective formation of the desired acetate linkage while preventing competing side reactions. The electron-withdrawing nature of the trifluoromethoxy substituent significantly influences the reactivity of the benzaldehyde starting material, making it more susceptible to nucleophilic attack and enabling the formation of the target compound under mild reaction conditions.

Research investigations have demonstrated that the choice of nucleophile and reaction conditions critically affects both the yield and selectivity of this transformation. Base-catalyzed conditions are typically employed to generate the appropriate nucleophilic species, with careful attention paid to the selection of base strength and reaction temperature to optimize the desired pathway while minimizing unwanted decomposition or rearrangement reactions. The reaction progress can be monitored using standard analytical techniques to ensure complete conversion of starting materials and to identify the optimal reaction time for maximum product formation.

Esterification Techniques Using Ethyl Bromoacetate

The esterification approach utilizing ethyl bromoacetate represents another significant synthetic pathway for preparing ethyl 2-(4-(trifluoromethoxy)phenyl)acetate. This methodology involves the coupling of ethyl bromoacetate with appropriate aromatic precursors through nucleophilic substitution mechanisms. Ethyl bromoacetate serves as an effective alkylating agent due to the presence of the bromine leaving group, which facilitates nucleophilic displacement reactions under appropriate conditions.

The synthetic strategy typically involves the treatment of a phenolic or related aromatic nucleophile with ethyl bromoacetate in the presence of a suitable base. The choice of base is critical for this transformation, as it must be sufficiently strong to deprotonate the aromatic substrate while not being so reactive as to cause unwanted side reactions with the ester functionality. Commonly employed bases include potassium carbonate, sodium carbonate, or organic bases such as triethylamine, depending on the specific reaction conditions and substrate requirements.

The reaction mechanism proceeds through a classical nucleophilic substitution pathway, where the aromatic substrate acts as a nucleophile and attacks the electrophilic carbon center of ethyl bromoacetate. The bromide ion serves as the leaving group, and the reaction typically proceeds through a concerted mechanism that results in the formation of the desired carbon-carbon bond. The electron-withdrawing properties of the trifluoromethoxy group can influence the nucleophilicity of the aromatic substrate, requiring careful optimization of reaction conditions to achieve maximum efficiency.

Purification Methods and Yield Optimization

The purification of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate requires sophisticated separation techniques that can effectively remove impurities while preserving the integrity of the target compound. Flash chromatography represents the most commonly employed purification method, utilizing silica gel as the stationary phase and carefully selected solvent systems to achieve optimal separation. The choice of eluent composition is critical for successful purification, with petroleum ether and ethyl acetate mixtures being frequently employed due to their compatibility with the compound's polarity characteristics.

Column chromatography protocols typically involve the use of gradient elution techniques, where the solvent composition is gradually modified during the separation process to optimize the resolution of closely related compounds. Initial elution with low-polarity solvents such as petroleum ether helps remove non-polar impurities, while subsequent increases in ethyl acetate concentration facilitate the elution of the target compound. The monitoring of column fractions using thin-layer chromatography enables real-time assessment of separation efficiency and helps identify fractions containing the pure product.

Yield optimization strategies focus on maximizing the conversion of starting materials while minimizing the formation of byproducts that complicate purification procedures. Reaction condition optimization involves systematic variation of parameters such as temperature, reaction time, reagent stoichiometry, and catalyst loading to identify conditions that provide the highest product yields. Temperature control is particularly important, as elevated temperatures can promote side reactions while insufficient thermal energy may result in incomplete conversion of starting materials.

The development of efficient purification protocols has enabled the preparation of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate with purities exceeding 97%, as confirmed by analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography. Storage conditions have been optimized to maintain compound stability, with recommendations for sealed storage in dry environments at room temperature to prevent hydrolysis or other degradation pathways. These purification and storage protocols ensure that the compound maintains its chemical integrity for extended periods, making it suitable for use in subsequent synthetic transformations or analytical studies.

Thermodynamic Parameters

Melting Point Behavior and Polymorphic Forms

The melting point characteristics of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate present unique challenges in characterization due to the compound's physical state at ambient conditions. Current analytical data indicates that the compound exists as a solid-liquid mixture at room temperature, with no discrete melting point reported in available literature sources [1] [2] [3]. This unusual physical behavior is attributed to the molecular structure, particularly the presence of the bulky trifluoromethoxy substituent at the para position of the phenyl ring.

The absence of a well-defined melting point suggests that the compound may exist in multiple conformational states or exhibit complex phase behavior. The trifluoromethoxy group (-OCF₃) introduces significant steric bulk and electronic effects that can disrupt regular crystalline packing arrangements typically observed in simpler phenylacetic acid esters [1]. The molecular weight of 248.2 g/mol and the presence of three fluorine atoms in the trifluoromethoxy group contribute to intermolecular interactions that influence the solid-state properties [2] [4].

Investigations into related trifluoromethoxy-containing compounds have revealed that these substances often exhibit polymorphic behavior due to the unique electronic and steric properties of the -OCF₃ group [6]. The trifluoromethoxy substituent can participate in weak intermolecular interactions, including van der Waals forces and dipole-dipole interactions, which may stabilize different crystalline forms under varying conditions. However, specific polymorphic forms of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate have not been systematically characterized in the available literature.

The compound's designation as a "solid-liquid mixture" suggests that it may exist as a viscous liquid or semi-solid at standard laboratory conditions [1] [4]. This physical state is consistent with the molecular structure, where the ethyl ester chain provides flexibility while the trifluoromethoxy-substituted aromatic ring contributes to molecular rigidity. The balance between these structural elements results in intermediate physical properties that prevent the formation of a well-ordered crystalline lattice at room temperature.

Boiling Point Characteristics Under Reduced Pressure

The boiling point of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate has been experimentally determined to be 240.6°C at standard atmospheric pressure (760 mmHg) [1] [2] [3]. This relatively high boiling point reflects the substantial molecular weight and the presence of strong intermolecular forces arising from the aromatic ring system and the polar ester functionality. The trifluoromethoxy group, despite its electron-withdrawing nature, contributes to the overall molecular cohesion through van der Waals interactions between the fluorine atoms and neighboring molecules.

Under reduced pressure conditions, the boiling point characteristics of this compound follow predictable thermodynamic principles, with decreasing boiling points corresponding to lower applied pressures. The relationship between pressure and boiling point for this compound can be estimated using the Clausius-Clapeyron equation, although specific experimental data for reduced pressure conditions are not extensively documented in the current literature [1]. The high normal boiling point suggests that the compound would remain stable under moderate vacuum conditions typically employed in laboratory distillations.

The thermal stability of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate at elevated temperatures is influenced by the presence of the trifluoromethoxy group, which generally enhances thermal stability compared to non-fluorinated analogs [7]. The C-F bonds in the trifluoromethoxy substituent are among the strongest single bonds in organic chemistry, with bond dissociation energies significantly higher than corresponding C-H bonds. This enhanced bond strength contributes to the thermal stability of the compound during distillation processes.

The vapor pressure characteristics at the normal boiling point indicate that the compound exhibits typical behavior for aromatic esters of similar molecular weight [3]. The enthalpy of vaporization, while not directly measured, can be estimated from the boiling point data using established correlations for aromatic compounds. The presence of the trifluoromethoxy group is expected to increase the enthalpy of vaporization due to enhanced intermolecular interactions compared to non-fluorinated analogs.

Solubility Profile in Organic Solvents

The solubility characteristics of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate in various organic solvents reflect the dual nature of its molecular structure, combining lipophilic aromatic and fluorinated components with a moderately polar ester functionality. The compound demonstrates excellent solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the aromatic ring system and the ester group [8] [9].

In chlorinated solvents, including chloroform and dichloromethane, the compound exhibits excellent solubility due to favorable interactions between the halogenated solvent molecules and the trifluoromethoxy substituent [7] . These solvents provide an optimal environment for solvation through dipole-dipole interactions and van der Waals forces with the fluorinated portion of the molecule. The aromatic ring system also contributes to solubility in these moderately polar solvents through π-π interactions and dispersion forces.

The solubility in alcoholic solvents, such as methanol and ethanol, is good but somewhat limited compared to aprotic solvents [8]. This moderate solubility can be attributed to the ability of alcohols to form hydrogen bonds with the ester oxygen atoms, while the trifluoromethoxy group remains less well-solvated due to its hydrophobic character. The balance between these competing solvation effects results in good but not exceptional solubility in short-chain alcohols.

In contrast, the compound shows poor solubility in highly polar protic solvents, particularly water, due to the predominantly hydrophobic character imparted by the trifluoromethoxy-substituted aromatic ring [8] . The trifluoromethoxy group, despite containing electronegative fluorine atoms, behaves as a lipophilic substituent that disrupts hydrogen bonding networks in aqueous media. This poor aqueous solubility is typical of fluorinated aromatic compounds and reflects the unique solvation properties of organofluorine compounds.

The solubility in non-polar solvents such as hexane and other aliphatic hydrocarbons is limited due to the presence of the polar ester functionality [9]. While the trifluoromethoxy-substituted aromatic ring contributes some lipophilic character, the ester group provides sufficient polarity to reduce compatibility with purely hydrocarbon solvents. This selectivity in solvent compatibility makes the compound useful in extraction and purification procedures where selective dissolution is desired.

Aromatic solvents, including benzene and toluene, provide good solvation for the compound through π-π stacking interactions with the aromatic ring system [7]. The trifluoromethoxy substituent does not significantly interfere with these aromatic interactions, and the ester group can be accommodated through dipole-induced dipole interactions. This compatibility with aromatic solvents is particularly useful in synthetic applications where aromatic reaction media are employed.

Partition Coefficient (LogP) and Lipophilicity

The partition coefficient (LogP) of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, representing the logarithm of its distribution between octanol and water phases, has been computationally estimated to be in the range of 3.2 to 3.5 [12] [9] . This relatively high LogP value classifies the compound as highly lipophilic, reflecting the significant contribution of the trifluoromethoxy-substituted aromatic ring system to the overall hydrophobic character of the molecule.

The trifluoromethoxy group contributes substantially to the lipophilicity of the compound, with literature values indicating an incremental LogP contribution of approximately +1.8 to +2.1 units compared to the unsubstituted parent compound [13]. This large positive contribution to lipophilicity is characteristic of trifluoromethoxy substituents, which combine the hydrophobic effects of the trifluoromethyl group with the additional electron-withdrawing and steric effects of the oxygen bridge.

Comparative analysis with structurally related compounds reveals the significant impact of the trifluoromethoxy substituent on lipophilicity. Ethyl 2-(4-(trifluoromethyl)phenyl)acetate, containing a trifluoromethyl group instead of trifluoromethoxy, exhibits a slightly lower LogP value of approximately 3.2 [14] [15]. The additional oxygen atom in the trifluoromethoxy group provides both increased molecular size and enhanced hydrophobic surface area, resulting in the observed increase in lipophilicity.

The phenyl ring system contributes an estimated +2.1 to +2.3 LogP units to the overall lipophilicity, which is consistent with literature values for substituted aromatic rings in similar molecular contexts [7] . This contribution reflects both the hydrophobic surface area of the aromatic ring and its ability to participate in favorable interactions with the octanol phase through π-π stacking and van der Waals forces.

The ethyl ester functionality provides a moderating influence on the overall lipophilicity, contributing an estimated -0.6 to -0.8 LogP units [12]. This negative contribution reflects the polar character of the ester group, which can form hydrogen bonds with water molecules and exhibits favorable interactions with the aqueous phase. The balance between the hydrophobic aromatic system and the polar ester group determines the overall partition behavior of the compound.

The high lipophilicity of ethyl 2-(4-(trifluoromethoxy)phenyl)acetate has significant implications for its biological and pharmaceutical properties [13]. Compounds with LogP values in the 3.2-3.5 range typically exhibit high membrane permeability, facilitating passage through biological membranes including the blood-brain barrier. This enhanced membrane permeability can influence both the pharmacokinetic properties and the biological activity of the compound in medicinal chemistry applications.

The lipophilic character also affects the compound's environmental fate and transport properties [16] [17]. High lipophilicity generally correlates with increased bioaccumulation potential and reduced mobility in aqueous environmental compartments. The trifluoromethoxy substituent, in particular, has been associated with enhanced persistence and bioaccumulation compared to non-fluorinated analogs, making environmental considerations important in the use and disposal of this compound.

Experimental determination of the partition coefficient through traditional shake-flask methods would provide valuable validation of the computational estimates [18]. However, the high lipophilicity of the compound may present practical challenges in accurate experimental measurement, particularly in achieving equilibrium between the phases and in analytical quantification at low aqueous concentrations.